molecular formula C20H25N3O2S B2790563 1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1203218-38-5

1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2790563
CAS No.: 1203218-38-5
M. Wt: 371.5
InChI Key: UWKRJLPYWGFIQY-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a synthetic organic compound designed for pharmaceutical and life sciences research. This molecule features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a piperidine ring and a cyclopentanecarbonyl group. The 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine nucleotides, allowing it to potentially interfere with DNA replication and inhibit tumor cell division . This structural motif is found in compounds investigated for their anticancer , and potential neurobiological properties . The specific incorporation of the 4-methoxyphenyl moiety on the thiadiazole ring and the cyclopentanecarbonyl chain on the piperidine nitrogen may influence the compound's lipophilicity, metabolic stability, and binding affinity to specific biological targets. Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a candidate for in vitro biological screening in drug discovery projects, particularly in oncology for studying breast cancer cell lines like MCF-7 and MDA-MB-231 , or in neurodegenerative disease research. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

cyclopentyl-[3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-25-17-10-8-14(9-11-17)18-21-22-19(26-18)16-7-4-12-23(13-16)20(24)15-5-2-3-6-15/h8-11,15-16H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKRJLPYWGFIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The piperidine ring is then incorporated through nucleophilic substitution reactions, and finally, the cyclopentyl group is added using Grignard or organolithium reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

    Reduction: The thiadiazole ring can be reduced to a thiol or amine under reductive conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the thiadiazole ring can yield a thiol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(3-(5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
  • Cyclopentyl(3-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
  • Cyclopentyl(3-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Uniqueness

What sets 1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine apart from similar compounds is the presence of the methoxy group, which can influence its reactivity and interactions with molecular targets. This makes it a unique candidate for further study in various fields.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-cyclopentanecarbonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization of thiadiazole precursors and coupling with the piperidine moiety. Key challenges include controlling regioselectivity during thiadiazole formation and minimizing side reactions during acylation. Optimal conditions include using anhydrous solvents (e.g., DMF or DCM) under inert atmospheres, with catalysts like POCl₃ for cyclization steps. Reaction temperatures (e.g., reflux at 80–110°C) and stoichiometric ratios must be tightly controlled to improve yields (>60%) .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm piperidine ring conformation, thiadiazole substitution, and methoxyphenyl integration. Key signals include aromatic protons (δ 6.8–7.5 ppm) and cyclopentanecarbonyl carbonyl (δ ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Mobile phases often use acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₂N₃O₂S₂: 400.12) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific cancer cell lines?

  • Methodological Answer :

  • Assay Design : Use cell viability assays (MTT or CellTiter-Glo®) on adherent cancer lines (e.g., MCF-7, HeLa). Include dose-response curves (0.1–100 µM) and controls (e.g., cisplatin).
  • Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide). Validate target engagement via Western blotting (e.g., caspase-3 cleavage) .

Q. What computational methods are used to predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions include hydrogen bonds with thiadiazole sulfur and methoxyphenyl π-stacking .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. How can contradictions in reported biological activities of similar thiadiazole-piperidine derivatives be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) across studies. For example, discrepancies in IC₅₀ values may arise from varying incubation times (24 vs. 72 hours).
  • Structural Re-evaluation : Use X-ray crystallography (if available) or DFT calculations to confirm stereochemical influences on activity .

Q. What strategies are employed to study the compound’s structure-activity relationship (SAR) for optimizing pharmacological properties?

  • Methodological Answer :

  • Analog Synthesis : Modify the methoxyphenyl group (e.g., replace with halogenated or nitro-substituted aryl rings) and assess changes in potency.
  • In Silico QSAR Modeling : Develop quantitative SAR models using MOE or RDKit to correlate logP, polar surface area, and IC₅₀ values .

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